5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-9-13-7(6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLAWCJCDVSVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Strategies
The preparation of 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid typically involves multi-step synthetic routes starting from suitable furan derivatives and precursors that allow oxazole ring formation. The key synthetic strategies include:
Cyclization of Precursors Containing Furan and Amide/Carboxylate Functionalities: The oxazole ring is commonly formed by cyclodehydration or cyclocondensation reactions involving furan-3-carboxylic acid derivatives or their hydrazides.
Use of Carboxylic Acid Derivatives: Starting materials such as furan-3-carboxylic acid hydrazide or chloromethyl oxazole esters are employed to introduce the oxazole nucleus through intramolecular cyclization.
Base-Promoted Cyclization and Ester Hydrolysis: Bases such as potassium hydroxide or Hunig’s base facilitate ring closure and subsequent hydrolysis to yield the free carboxylic acid.
Detailed Preparation Process Based on Patented Methods
A notable preparation process for oxazole derivatives, including compounds structurally similar to this compound, is described in patent WO2000053589A1. The key steps are:
| Step | Description | Conditions and Reagents | Outcome |
|---|---|---|---|
| (a) | Preparation of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | Reaction of appropriate precursors under controlled temperature | Chloromethyl oxazole ester intermediate |
| (b) | Treatment with Hunig’s base | Hunig’s base added, heated to ~50°C for 5 hours, cooled and stirred overnight | Formation of intermediate with substitution on oxazole ring |
| (c) | Reaction with pyrrolidine | Pyrrolidine added and refluxed for 30 minutes, then cooled to -5°C and stored overnight | Formation of pyrrolidinylmethyl oxazole derivative |
| (d) | Hydrolysis of ester to carboxylic acid | Potassium hydroxide pellets dissolved in isopropyl methyl sulfone (IMS), added dropwise, stirred overnight at ~20°C | Conversion to free acid form, crystallized and purified |
This multi-step synthesis achieves high yields (~90%) of the target oxazole carboxylic acid as a white powder after purification by filtration and drying under vacuum.
Modern Synthetic Advances: Direct Oxazole Formation from Carboxylic Acids
Recent research published in The Journal of Organic Chemistry (2025) introduces a rapid and scalable method for synthesizing oxazoles directly from carboxylic acids, potentially applicable to derivatives like this compound. Key features include:
Direct Cyclodehydration: Carboxylic acids undergo direct cyclization to oxazoles without isolating intermediates, improving efficiency.
Catalyst Use: Transition metal catalysts (e.g., palladium or copper complexes) facilitate regioselective cyclization.
Mild Conditions: The method operates under relatively mild temperatures and avoids harsh reagents, enhancing scalability and environmental compatibility.
This approach offers a promising alternative to traditional multi-step syntheses, enabling faster access to oxazole derivatives with potential for industrial application.
Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multi-step esterification and cyclization (Patent WO2000053589A1) | Chloromethyl oxazole esters, pyrrolidine, KOH | Hunig’s base, pyrrolidine, KOH | Heating (~50°C), reflux, overnight stirring | ~90% | High purity, well-established | Multi-step, time-consuming |
| Direct cyclodehydration from carboxylic acids (J. Org. Chem. 2025) | Carboxylic acids with furan substituent | Pd or Cu catalysts | Mild heating, catalytic | High (variable) | Rapid, scalable, environmentally friendly | Requires catalyst optimization |
| Cyclization of hydrazide derivatives | Furan-3-carboxylic acid hydrazide, carbon disulfide | Cyclization agents | Controlled temperature | Moderate to high | Straightforward, versatile | May require purification steps |
Research Findings on Synthesis Optimization
Reaction Time and Temperature: Optimal yields are obtained by controlling reaction temperature around 50°C for base-mediated cyclization and reflux conditions for amine substitution steps.
Base Selection: Hunig’s base and potassium hydroxide are effective in promoting cyclization and ester hydrolysis, respectively, with minimal side reactions.
Purification Techniques: Recrystallization from acetone or isopropanol and filtration under vacuum yield high-purity products.
Catalyst Screening: Transition metal catalysts improve regioselectivity and reaction rates in direct cyclodehydration methods, reducing byproduct formation.
Analytical Validation of the Prepared Compound
NMR Spectroscopy: Confirms the formation of the oxazole ring and the furan substituent position.
Mass Spectrometry: Validates molecular weight consistent with C8H5NO4.
X-ray Crystallography: Structural confirmation of ring systems and carboxylic acid positioning.
Purity Assessment: High-performance liquid chromatography (HPLC) ensures purity >95% after purification.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides, critical for derivatization in drug discovery.
-
Mechanism : The carboxylic acid is activated via acid chlorides or coupling agents (e.g., HATU) for amide bond formation .
-
Applications : Used to generate prodrugs or bioactive analogs .
Oxidation Reactions
The furan ring is susceptible to oxidative cleavage, while the oxazole ring remains stable under mild conditions.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Furan Oxidation | H₂O₂, FeSO₄ catalyst | 5-(3-Oxo-2,5-furandione)-1,2-oxazole-4-carboxylic acid | Limited yield (~40%) |
| Side-Chain Oxidation | KMnO₄ (acidic) | Not observed; oxazole ring resists oxidation | — |
-
Key Insight : Oxidation preferentially targets the furan moiety, forming diketone derivatives.
Electrophilic Substitution
The oxazole ring undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating effects of the furan group.
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group, generating aromatic intermediates.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Thermal Decarboxylation | Heating (200°C) | 5-(Furan-3-yl)-1,2-oxazole | Requires anhydrous conditions |
| Acid-Catalyzed | H₂SO₄, reflux | Same as above | Faster but lower yield (~50%) |
-
Utility : Simplifies the structure for further functionalization.
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| With Acetylene | Cu(I) catalyst, 80°C | Furan-fused pyridine derivative | ~70% (extrapolated from ) |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in microbial growth, showcasing potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vivo studies demonstrated that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of acute inflammation, indicating its potential as an anti-inflammatory drug .
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.76 µg/mL to over 200 µg/mL. Notably, it exhibited higher potency than standard chemotherapeutics like 5-fluorouracil in certain assays .
Material Science
In addition to its medicinal applications, this compound is being explored in the development of advanced materials:
- Polymer Development : Its unique structure allows for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
- Coatings : The compound's chemical reactivity can be utilized in formulating coatings with specific properties, such as increased durability or resistance to environmental degradation.
Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in inflammatory markers when administered prior to induction of inflammation, suggesting its potential for treating inflammatory diseases.
Anticancer Activity
Another investigation focused on the anticancer properties against multiple cell lines. The compound was found to induce apoptosis in A549 cells through activation of caspase pathways, demonstrating its mechanism as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocyclic Substitutions
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic Acid
- Molecular Formula: C₉H₇NO₃S
- Molecular Weight : 209.23 g/mol
- Key Differences: Replaces the furan-3-yl group with a thiophen-3-yl group.
- Purity : 95% (typical for commercial samples) .
5-(2-Furyl)-1,2-oxazole-3-carboxylic Acid
- Molecular Formula: C₈H₅NO₄
- Molecular Weight : 179.13 g/mol
- Key Differences : The carboxylic acid is at position 3 instead of 4, and the furan is at position 2 rather than 3. This positional isomerism alters electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets .
5-(2-Iodophenyl)-1,2-oxazole-4-carboxylic Acid
Comparison of Physicochemical Properties
| Compound Name | Molecular Weight | Purity | Key Substituent | Solubility (Predicted) |
|---|---|---|---|---|
| 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid | 179.13 (estimated) | ~95% | Furan-3-yl | Moderate in polar solvents |
| 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid | 209.23 | 95% | Thiophen-3-yl | Low (high lipophilicity) |
| 5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | 208.17 | N/A | Ethylfuran-3-yl | Moderate in DMSO |
| 5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | 207.17 | N/A | Fluorophenyl | Low (high logP) |
Notes:
- The furan-3-yl substituent in the target compound provides balanced polarity, enhancing solubility compared to thiophene or aromatic phenyl derivatives .
Biological Activity
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure composed of a furan ring fused to an oxazole ring, along with a carboxylic acid functional group. Its molecular formula is with a molecular weight of 179.13 g/mol. The presence of these rings contributes significantly to its bioactivity by enabling interactions with various biological macromolecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, showcasing potential antimicrobial properties.
- Receptor Modulation : It can modulate the activity of receptors related to inflammation and pain pathways, suggesting anti-inflammatory and analgesic effects.
- Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways .
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound based on recent studies:
Antimicrobial Properties
Research has shown that this compound possesses significant antimicrobial activity. In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains by targeting specific enzymes essential for their proliferation. For instance, it was found to inhibit the enzyme activities linked to cell wall synthesis in Gram-positive bacteria.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory potential of this compound. It was tested in animal models of acute inflammation where it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's mechanism involved modulation of signaling pathways associated with immune responses.
Anticancer Activity
A notable study evaluated the anticancer effects of this compound against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 6.76 µg/mL to over 200 µg/mL depending on the cell line tested. Specifically, it showed a higher potency than standard chemotherapeutics like 5-fluorouracil in certain assays .
Q & A
Q. Key Considerations :
- Catalyst selection impacts yield (e.g., Pd yields ~75%, Cu ~65%) .
- Solvent polarity influences reaction kinetics (DMF accelerates cyclization vs. toluene) .
Basic: How is the purity and stability of this compound assessed in experimental settings?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Degradation products (e.g., decarboxylated derivatives) can be monitored using reverse-phase columns .
- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, while FT-IR verifies functional groups (e.g., C=O at ~1700 cm⁻¹) .
- Stability Studies :
- Forced Degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 7 days.
- Mass Balance : Ensure total impurities + degradation products ≤2% (validated via HPLC) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram- bacteria .
- Check Compound Stability : Degradation during storage (e.g., hydrolysis of the oxazole ring) may reduce activity. Verify via HPLC before bioassays .
- Structural Analog Comparison : Compare with analogs like 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid (MIC = 8 µg/mL for S. aureus vs. >64 µg/mL for the target compound), suggesting substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
